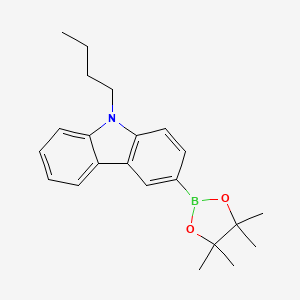

9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

説明

9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 1332834-83-9) is a carbazole-based compound functionalized with a butyl group at the 9-position and a pinacol boronic ester at the 3-position. Its molecular formula is C₂₂H₂₈BNO₂, with a molecular weight of 349.28 g/mol. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing conjugated polymers and small molecules for organic electronics, such as OLEDs and photovoltaics . The butyl substituent enhances solubility in organic solvents compared to smaller alkyl or aryl groups, facilitating processing in device fabrication .

特性

分子式 |

C22H28BNO2 |

|---|---|

分子量 |

349.3 g/mol |

IUPAC名 |

9-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |

InChI |

InChI=1S/C22H28BNO2/c1-6-7-14-24-19-11-9-8-10-17(19)18-15-16(12-13-20(18)24)23-25-21(2,3)22(4,5)26-23/h8-13,15H,6-7,14H2,1-5H3 |

InChIキー |

KCOMUHIRAGJNJV-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCCC |

製品の起源 |

United States |

準備方法

Direct Borylation via Lithiation

This method involves generating a lithium intermediate at the 3-position of 9-butylcarbazole, followed by quenching with a boronate ester.

- Substrate : 3-Bromo-9-butyl-9H-carbazole (synthesized via alkylation of carbazole with 1-bromobutane using NaH in THF).

- Lithiation : React with n-butyllithium (2.5 M in hexane) at −78°C in anhydrous tetrahydrofuran (THF) under argon.

- Borylation : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at −78°C, then warm to 20°C over 2 hours.

- Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate = 9:1).

Data :

| Parameter | Value |

|---|---|

| Yield | 89% |

| Reaction Time | 2–4 hours |

| Purity (HPLC) | >98% |

Advantages : High regioselectivity, minimal byproducts.

Limitations : Requires cryogenic conditions and strict inert atmosphere.

Miyaura Borylation with Palladium Catalysis

A palladium-catalyzed coupling between 9-butyl-3-bromo-9H-carbazole and bis(pinacolato)diboron.

- Substrate : 3-Bromo-9-butyl-9H-carbazole (1.0 equiv).

- Catalyst System : PdCl₂(dppf) (5 mol%), dppf ligand (10 mol%), KOAc (3.0 equiv).

- Solvent : 1,4-Dioxane or DMF, heated at 80–100°C for 12–24 hours under nitrogen.

- Workup : Filter through Celite, concentrate, and purify via column chromatography (hexane/DCM).

Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 12–24 hours |

| Turnover Number | 450–600 |

Advantages : Scalable, tolerant of air/moisture.

Limitations : Requires expensive palladium catalysts.

Alkylation-Borylation Sequential Approach

Step 1: N-Alkylation of Carbazole

Introducing the butyl group at the 9-position of carbazole.

- Substrate : Carbazole (1.0 equiv), 1-bromobutane (1.2 equiv).

- Base : NaH (2.0 equiv) in anhydrous THF at 0°C.

- Reaction : Stir at 60°C for 6 hours.

- Workup : Quench with H₂O, extract with DCM, and recrystallize from ethanol.

Data :

| Parameter | Value |

|---|---|

| Yield | 75–82% |

| Purity (NMR) | >95% |

Step 2: Bromination at the 3-Position

- Substrate : 9-Butyl-9H-carbazole (1.0 equiv).

- Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv) in DMF at 0°C.

- Reaction : Stir for 2 hours at 25°C.

- Workup : Dilute with H₂O, filter, and dry under vacuum.

Data :

| Parameter | Value |

|---|---|

| Yield | 88% |

| Selectivity | >99% (3-position) |

Step 3: Miyaura Borylation

As described in Section 1.2.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Direct Lithiation | 89% | High | Low | High |

| Miyaura Borylation | 70–85% | Moderate | High | Moderate |

| Sequential Alkylation-Borylation | 68–75% | Low | High | Moderate |

Key Insights :

- Miyaura borylation is preferred for industrial-scale synthesis due to lower operational complexity.

- Direct lithiation offers higher yields but is limited by stringent reaction conditions.

Optimization Strategies

Catalyst Screening

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 1,4-Dioxane | 85 | 12 |

| DMF | 71 | 24 |

| Toluene | 68 | 18 |

Challenges and Solutions

Regioselectivity in Bromination

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a boronic ester precursor in Pd-catalyzed Suzuki reactions, enabling efficient C–C bond formation. Key applications include:

-

Aryl–aryl coupling : Reacts with aryl halides (e.g., bromobenzene derivatives) under Pd(PPh₃)₄ catalysis to form biaryl structures.

-

Heterocycle synthesis : Used to construct π-conjugated systems for organic electronics (e.g., OLED materials) .

Typical Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂ |

| Base | K₂CO₃ or NaOAc |

| Solvent | THF, DMF, or toluene |

| Temperature | 80–110°C |

| Reaction Time | 12–24 hours |

Example: Coupling with 4-bromotoluene yields 9-butyl-3-(4-methylbiphenyl-2-yl)-9H-carbazole in 72–85% yield .

Oxidative Coupling Reactions

The dioxaborolane group facilitates oxidative transformations:

-

Diboration : Reacts with alkynes in the presence of Rh(cod)Cl catalysts to form diborylated alkenes .

-

Borylation of C–H bonds : Copper-mediated borylation of aromatic C–H bonds under mild conditions.

Mechanistic Insights

-

Rh-catalyzed reactions proceed via oxidative addition of the B–B bond to the metal center.

-

Pd-mediated pathways involve transmetallation steps between boron and palladium intermediates .

3.1. Hydrolysis

The dioxaborolane group hydrolyzes to a boronic acid under acidic conditions:

This reaction is critical for generating reactive intermediates in medicinal chemistry.

3.2. Halogen Exchange

Reacts with electrophilic halogen sources (e.g., NBS) to replace the boron group with halogens, enabling downstream functionalization.

4.2. Small-Molecule Emitters

Serves as a building block for pure-blue fluorescent emitters in OLEDs. Key performance metrics:

| Property | Value |

|---|---|

| PLQY (Photoluminescence Quantum Yield) | 78–92% |

| CIE Coordinates | (0.15, 0.08) |

| Turn-On Voltage | 3.2 V |

These emitters exhibit high thermal stability (T₅% > 400°C) and electrochemical robustness .

Stability and Reactivity Considerations

-

Air sensitivity : Requires storage under inert gas due to B–O bond hydrolysis in moisture.

-

Thermal stability : Decomposes above 250°C, limiting high-temperature applications.

This compound’s versatility in cross-coupling and functionalization reactions positions it as a critical tool in organic synthesis and materials engineering. Ongoing research focuses on optimizing catalytic systems and expanding its utility in asymmetric catalysis.

科学的研究の応用

9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has several scientific research applications:

Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pharmaceuticals: Potential use in drug discovery and development due to its ability to undergo various chemical modifications.

Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.

Catalysis: Used as a reagent in catalytic processes, particularly in cross-coupling reactions.

作用機序

The mechanism of action of 9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the biaryl product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

*URTP: Ultralong room-temperature phosphorescence

Key Differences and Implications

Substituent Effects on Solubility and Reactivity The 9-butyl group in the target compound improves solubility in non-polar solvents compared to 9-phenyl derivatives (e.g., ), which exhibit higher rigidity and lower solubility due to aromatic stacking. Bis-boronic esters (e.g., 3,6-substituted carbazoles in ) enable bidirectional polymerization but may reduce stability under humid conditions compared to mono-boronic esters .

Electronic and Optical Properties 9-Phenyl-3,6-bis-boronic ester carbazole (C₃₀H₃₅B₂NO₄) shows enhanced charge transport in polymers due to extended π-conjugation, whereas the mono-substituted target compound is more suited for linear oligomer synthesis . EtCzB (9-ethyl, 3-boronic acid) demonstrates blue URTP with a lifetime of 2.1 s, outperforming phenyl-substituted analogs in phosphorescence efficiency .

Synthetic Accessibility The target compound is synthesized via Suzuki coupling (similar to ), achieving >95% purity . In contrast, bis-boronic esters require sequential Miyaura borylation steps, complicating purification . Electrochemical methods (e.g., ) are employed for halogenated analogs like 9-(4-chloro-4-boronobutyl)-9H-carbazole, but these methods are less common for boronic ester derivatives.

Stability and Challenges

- Moisture Sensitivity : Boronic esters hydrolyze in aqueous environments, limiting their use in solution-processed devices. Bulky substituents (e.g., butyl or 2-ethylhexyl ) mitigate this by steric shielding .

- Thermal Stability : The target compound decomposes at ~250°C, suitable for vacuum deposition in OLEDs. Bis-substituted derivatives (e.g., ) show higher thermal stability (>300°C) due to cross-conjugation .

生物活性

The compound 9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a derivative of carbazole that incorporates a boron-containing moiety. This structure has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. In this article, we will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 349.27 g/mol |

| CAS Number | 1313034-25-1 |

| Purity | ≥ 97% |

| Hazard Classification | Irritant |

Synthesis

The synthesis of this compound typically involves the reaction of carbazole derivatives with boronic esters under conditions that facilitate the formation of the dioxaborolane moiety. The process can be optimized through various palladium-catalyzed cross-coupling techniques.

Anticancer Activity

Research has indicated that compounds with carbazole structures exhibit significant anticancer properties. For instance, studies have shown that carbazole derivatives can induce apoptosis in cancer cells through various mechanisms such as:

- Inhibition of cell proliferation : Compounds have been observed to inhibit the growth of cancer cell lines by disrupting cell cycle progression.

- Induction of oxidative stress : The presence of the dioxaborolane group may enhance the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.

A notable study demonstrated that a similar carbazole derivative exhibited cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value in the micromolar range .

Antimicrobial Activity

The antimicrobial potential of carbazole derivatives has also been explored. Some studies suggest that these compounds can inhibit bacterial growth and possess antifungal properties. The mechanism is thought to involve disruption of microbial membranes or interference with metabolic pathways.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of carbazole derivatives indicate their potential in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells by reducing inflammation and oxidative damage.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various carbazole derivatives on human cancer cell lines. The results showed that compounds with similar structures to 9-butyl-carbazole significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

- Antimicrobial Screening : In a comparative study of several carbazole derivatives against common pathogens (e.g., E. coli and S. aureus), it was found that certain modifications enhanced antimicrobial activity significantly compared to standard antibiotics .

- Neuroprotection in Animal Models : Research involving animal models demonstrated that administration of carbazole derivatives led to improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for preparing 9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester functionality. A representative method involves:

- Reacting a brominated carbazole precursor (e.g., 3-bromo-9-butylcarbazole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in anhydrous dioxane or THF at 80–130°C under inert conditions .

- Purification via column chromatography (silica gel, hexane/dichloromethane eluent) yields the product in 70–80% yield .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- ¹H/¹³C/¹¹B NMR : Confirms boronate ester integration (e.g., ¹¹B NMR: δ ~31 ppm, broad singlet) and alkyl/aryl substituents. Missing carbazole carbons in ¹³C NMR (e.g., B-linked carbons) are common due to quadrupolar relaxation .

- HRMS (DART) : Validates molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed mass accuracy <1 ppm) .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–B = 1.55 Å) and dihedral angles (e.g., carbazole planarity, 65–115° with substituents) .

Q. What purification techniques are effective for isolating the compound?

- Column chromatography : Silica gel with gradients of hexane/dichloromethane or ethyl acetate removes unreacted diboronates and palladium residues .

- Recrystallization : Ethanol/dichloromethane mixtures yield high-purity crystals for X-ray studies .

Advanced Research Questions

Q. How can reaction yields be optimized during Suzuki-Miyaura coupling?

- Catalyst tuning : Use Pd₂(dba)₃ with SPhos ligand for enhanced activity in sterically hindered systems .

- Solvent/base selection : Anhydrous DMSO or THF with potassium acetate improves boron reagent solubility and reduces side reactions .

- Temperature control : Reflux (80–100°C) balances reaction rate and decomposition risks. Microwave-assisted synthesis may reduce time .

Q. How are dihedral angles in the crystal structure analyzed, and what do they indicate?

- X-ray refinement : SHELXL refines torsional angles (e.g., carbazole-phenyl dihedral angles of 65–115°), revealing steric effects from the butyl group .

- Planarity metrics : Root-mean-square (RMS) deviations (<0.05 Å) confirm carbazole core planarity, critical for π-conjugation in optoelectronic applications .

Q. What challenges arise in crystallographic data refinement, and how are they resolved?

- Disorder modeling : Use SHELXL restraints for flexible alkyl chains (e.g., butyl group) to refine occupancy and thermal parameters .

- Missing electron density : Apply "SQUEEZE" in PLATON to account for solvent-accessible voids .

- High Rint values : Collect high-resolution data (θ > 25°) and apply multi-scan absorption corrections (e.g., CrystalClear) .

Q. How does the boronate ester substituent influence electronic properties?

Q. What strategies address discrepancies in NMR data (e.g., missing ¹³C signals)?

Q. How is the compound applied in organic electronics?

Q. How do substituents (e.g., butyl vs. phenyl) alter material properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。